molecular formula C8H15N B142279 cis-Octahydroisoindole CAS No. 1470-99-1

cis-Octahydroisoindole

Cat. No.: B142279
CAS No.: 1470-99-1
M. Wt: 125.21 g/mol
InChI Key: ODSNARDHJFFSRH-OCAPTIKFSA-N
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Description

cis-Octahydroisoindole is an organic compound with the molecular formula C8H15N It is a saturated heterocyclic compound that features a nitrogen atom within a bicyclic structure

Scientific Research Applications

cis-Octahydroisoindole has several applications in scientific research:

Safety and Hazards

Cis-Octahydroisoindole is classified as a combustible liquid. It can cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It should be stored under inert gas at a temperature between 0-10°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Octahydroisoindole can be synthesized through several methods. One common approach involves the hydrogenation of octahydroisobenzofuran derivatives. This process typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of isoindole derivatives using reducing agents like lithium borohydride or potassium borohydride in the presence of ferrite .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of robust catalysts and optimized reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: cis-Octahydroisoindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be further reduced to form more saturated derivatives using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium borohydride, potassium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: More saturated nitrogen-containing compounds.

    Substitution: N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

    Octahydroisobenzofuran: Similar in structure but contains an oxygen atom instead of nitrogen.

    Hexahydroisoindole: A less saturated analog with fewer hydrogen atoms.

    Tetrahydroisoindole: An even less saturated analog with more double bonds.

Uniqueness: cis-Octahydroisoindole is unique due to its fully saturated bicyclic structure and the presence of a nitrogen atom. This combination imparts specific chemical reactivity and stability, making it valuable for various synthetic and research applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNARDHJFFSRH-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449942
Record name cis-Octahydroisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1470-99-1
Record name rel-(3aR,7aS)-Octahydro-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1470-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Octahydroisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of hexahydro-1H-isoindole-1,3(2H)-dione (1.0 g, 6.5 mmol) in dry THF (14 mL) was added dropwise to a stirred slurry of LiAlH4 in dry THF (6 mL) at such a rate that the solvent gentle refluxed. The resulting reaction mixture was heated to reflux for 20 h and then allowed to cool to RT. The reaction mixture was cooled with an ice-bath, and H2O (1 mL), a 20% aqueous solution of NaOH (2.5 mL) and H2O (2 mL) were sequentially added. The mixture was filtered and THF removed under reduced pressure. The aqueous phase was extracted with Et2O, and the separated organics were dried over Na2SO4, filtered and concentrated to dryness, affording the title compound (690 mg, 5.52 mmol) as a white powder that was used in the next step without any further purification.
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1 g
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14 mL
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of cis-Octahydroisoindole in pharmaceutical chemistry?

A1: this compound serves as a key structural component in the synthesis of Mitiglinide [, ]. Mitiglinide is a medication used to treat type 2 diabetes. It functions as a glinide, specifically targeting pancreatic beta cells to stimulate insulin release. While this compound itself doesn't directly interact with biological targets, its incorporation into the Mitiglinide structure is crucial for the drug's activity.

Q2: Can you describe a specific method for incorporating this compound into the Mitiglinide structure?

A2: Certainly. One method involves a multi-step synthesis using (S)-2-benzyl succinic anhydride and this compound as starting materials []. Sodium hydride facilitates the reaction, leading to the formation of Mitiglinide sodium. This sodium salt can then be further reacted with calcium chloride in an aqueous solution to yield Mitiglinide calcium, the final drug form. This approach highlights the importance of this compound as a building block in Mitiglinide synthesis.

Q3: Are there alternative synthetic pathways for preparing Mitiglinide intermediates that involve this compound?

A3: Yes, another approach utilizes N,N'-carbonyldiimidazole and S-2-benzylsuccinic acid reacted sequentially in ethyl acetate []. This compound hydrochloride is then introduced, followed by a series of pH adjustments and extractions to yield an intermediate compound: 2-(s)-benzyl-4-oxo-(this compound-2-yl) benzyl butyrate. This intermediate is crucial for the eventual formation of Mitiglinide.

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